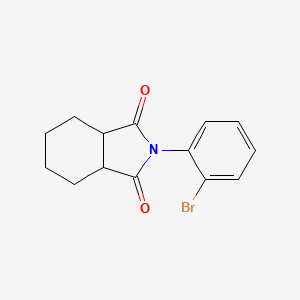![molecular formula C18H12BrNO4 B5117539 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of pharmaceuticals. The compound is known for its unique structure and properties, which make it an attractive target for drug synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This inhibition can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide are still being studied. However, initial research has shown that the compound can affect various biological processes such as cell signaling, gene expression, and protein synthesis. The compound has also been shown to have low toxicity, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide in lab experiments include its unique structure and potential for drug development. However, there are also limitations to using this compound in lab experiments. The synthesis of the compound is complex and requires specialized knowledge and equipment. Additionally, the compound's mechanism of action is not fully understood, making it difficult to predict its effects on biological systems.
Future Directions
There are several future directions for research on 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide. One direction is to further investigate the compound's mechanism of action and its effects on biological systems. Another direction is to explore the potential use of the compound in treating specific diseases such as cancer and inflammation. Additionally, researchers could focus on developing more efficient and cost-effective methods for synthesizing the compound.
Synthesis Methods
The synthesis of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide involves a series of chemical reactions that require specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with 5-bromo-2-furoic acid in the presence of a coupling agent and a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
The unique structure of 5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide makes it a promising candidate for drug development. Researchers have focused on its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
properties
IUPAC Name |
5-bromo-N-(2-methoxydibenzofuran-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c1-22-16-8-11-10-4-2-3-5-13(10)23-15(11)9-12(16)20-18(21)14-6-7-17(19)24-14/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAQDQGBSQRQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)


![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)

![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)
